molecular formula C24H43N5O2 B2508702 8-(dimethylamino)-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 374918-15-7

8-(dimethylamino)-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2508702
CAS No.: 374918-15-7
M. Wt: 433.641
InChI Key: ZBPGLPKWAWWDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(dimethylamino)-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a dimethylamino group, a hexadecyl chain, and a tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a hexadecyl halide under basic conditions, followed by the introduction of the dimethylamino group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the hexadecyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

8-(dimethylamino)-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hexadecyl chain can facilitate membrane association. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-(dimethylamino)-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: shares similarities with other purine derivatives such as caffeine and theobromine, which also contain a purine core but differ in their substituents.

    1,8-Bis(dimethylamino)naphthalene: Known for its strong basicity and unique proton sponge properties.

Uniqueness

  • The presence of a long hexadecyl chain in this compound distinguishes it from other purine derivatives, providing unique lipophilic properties that can influence its biological activity and solubility.

Properties

IUPAC Name

8-(dimethylamino)-7-hexadecyl-3-methyl-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45N5O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-20-21(25-23(29)27(2)3)28(4)24(31)26-22(20)30/h20-21H,5-19H2,1-4H3,(H,26,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGJIWVNRPCULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2C(N=C1N(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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